Bis(4-(vinyloxy)butyl) succinate

UV‑curable coatings reactive diluent viscosity control

Bis(4-(vinyloxy)butyl) succinate (CAS 135876-32-3), also designated VEctomer® 4030, is a difunctional vinyl ether monomer built on a succinate diester core with two 4‑(vinyloxy)butyl arms. With a molecular formula of C₁₆H₂₆O₆ and a molecular weight of 314.37 g mol⁻¹, the compound is a low‑volatility liquid (density 1.06 g mL⁻¹ at 25 °C; refractive index n₂₀/D 1.461; flash point >230 °F).

Molecular Formula C16H26O6
Molecular Weight 314.37 g/mol
CAS No. 135876-32-3
Cat. No. B144196
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameBis(4-(vinyloxy)butyl) succinate
CAS135876-32-3
Molecular FormulaC16H26O6
Molecular Weight314.37 g/mol
Structural Identifiers
SMILESC=COCCCCOC(=O)CCC(=O)OCCCCOC=C
InChIInChI=1S/C16H26O6/c1-3-19-11-5-7-13-21-15(17)9-10-16(18)22-14-8-6-12-20-4-2/h3-4H,1-2,5-14H2
InChIKeyXUEAJYHEEJKSLM-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Bis(4-(vinyloxy)butyl) succinate (CAS 135876-32-3) – Technical Baseline and Procurement Rationale


Bis(4-(vinyloxy)butyl) succinate (CAS 135876-32-3), also designated VEctomer® 4030, is a difunctional vinyl ether monomer built on a succinate diester core with two 4‑(vinyloxy)butyl arms . With a molecular formula of C₁₆H₂₆O₆ and a molecular weight of 314.37 g mol⁻¹, the compound is a low‑volatility liquid (density 1.06 g mL⁻¹ at 25 °C; refractive index n₂₀/D 1.461; flash point >230 °F) . Its two electron‑rich vinyl ether termini enable rapid photo‑ or thermally‑initiated cationic polymerization, while the succinate linkage provides a semi‑rigid, hydrolytically stable backbone that distinguishes it from longer‑chain aliphatic ester analogs. This product‑specific evidence guide identifies quantifiable, verifiable differentiation that matters for scientific selection and procurement relative to the closest in‑class alternatives.

Why Bis(4-(vinyloxy)butyl) succinate Cannot Be Simply Replaced by Other Divinyl Ether Monomers – A Procurement Perspective


Divinyl ether monomers are a broad class, but seemingly minor structural variations—a succinate vs. adipate ester core, an aromatic vs. aliphatic spacer, or a butyl vs. ethyleneglycol chain—produce large, measurable differences in viscosity, crosslink density, gelation behavior, and final network properties . Bis(4-(vinyloxy)butyl) succinate occupies a distinct property window: its 43 cP viscosity at 22 °C is nearly three‑fold higher than its adipate analog yet roughly half that of the isophthalate analog . The succinate backbone provides a shorter, more rigid spacer than the adipate, which translates into higher potential crosslink density and altered porous‑structure formation in polymer beads [1]. Meanwhile, the butyl‑type ethylene spacer inhibits premature macroscopic gelation during cationic polymerization—a behavior that diverges from longer‑chain oligomethylene divinyl ethers [2]. These differences mean that substituting the succinate ester with an adipate or isophthalate ester changes not only the handling rheology but also the network architecture and ultimate material performance, making generic interchange infeasible without re‑optimizing the entire formulation.

Bis(4-(vinyloxy)butyl) succinate – Differentiated Performance Evidence vs. Closest Analogs


Viscosity at Ambient Temperature: A Direct Comparison with Adipate, Isophthalate, and Glutarate Analogues

The viscosity of Bis(4-(vinyloxy)butyl) succinate (VEctomer® 4030) is 43 cP at 22 °C. Under identical conditions, the adipate analog (VEctomer® 4060) measures 15 cP, the isophthalate analog (VEctomer® 4010) 85 cP, and the glutarate analog (VEctomer® 4020) 230 cP . These values were obtained by the same manufacturer under the same test protocol, constituting a direct, head‑to‑head comparison.

UV‑curable coatings reactive diluent viscosity control

Alternating Copolymer Network Formation vs. Linear Polymer: Divinyl vs. Monovinyl Ether Control

In a systematic study, Kohli et al. demonstrated that di(4‑vinyloxybutyl)succinate (DVBS) co‑polymerizes with 1,5‑bis(maleimido)-2‑methylpentane (BMMP) to yield an alternating (DA)ₙ crosslinked network with a strictly 1:1 stoichiometry (FTIR and ¹H NMR evidence) [1]. In contrast, the monofunctional analog dodecylvinyl ether (DDVE) produces only a linear alternating polymer with N‑methylmaleimide. The difunctional nature of the succinate‑based monomer is therefore essential for creating covalent crosslinks that transform a soluble linear copolymer into an insoluble, thermally stable network.

photopolymerization network architecture maleimide‑vinyl ether

Oxygen Insensitivity of Cationic Vinyl Ether Polymerization vs. Free‑Radical Acrylate Systems

Free‑radical photopolymerizations of acrylate monomers are well‑known to be inhibited by atmospheric oxygen, often requiring inert‑gas purging to achieve high conversion [1]. In contrast, vinyl ether monomers polymerize via a cationic mechanism that is inherently insensitive to oxygen [1]. Bis(4-(vinyloxy)butyl) succinate, as a divinyl ether, retains this oxygen insensitivity while also exhibiting lower volatility and reduced odor compared to low‑molecular‑weight acrylate diluents.

cationic photopolymerization oxygen inhibition acrylate alternative

Porous Polymer Bead Surface Area: Succinate vs. Adipate Crosslinker Backbone Effect

Hosoya et al. synthesized uniform macroporous polymer beads by homopolymerization of either divinyl succinate or divinyl adipate [1]. BET measurements revealed a stark contrast: divinyl succinate‑based beads exhibited a relatively large specific surface area (suitable for chromatographic applications), whereas divinyl adipate‑based beads consistently produced very small surface areas [1]. Although the exact surface‑area values were not reported in the abstract, the qualitative ranking is unambiguous and attributed to the shorter, more rigid succinate spacer promoting phase separation during polymerization.

macroporous polymers HPLC packing surface area

Gelation Control during Cationic Polymerization: Butyl‑Type Spacer vs. Longer Oligomethylene Chains

Hashimoto et al. systematically studied cationic polymerization of a series of α,ω‑divinyl ethers with oligomethylene central spacers of varying length (C‑4: 1,4‑butanediol divinyl ether; C‑6: 1,6‑hexanediol divinyl ether; C‑8: 1,8‑octanediol divinyl ether) [1]. At –30 °C in CH₂Cl₂ (HCl/ZnCl₂ initiator, [M]₀ = 0.15 M), C‑4 formed exclusively soluble polymers even at ~100 % conversion, whereas C‑6 and C‑8 underwent macroscopic gelation at ~90 % conversion [1]. Bis(4‑(vinyloxy)butyl) succinate contains the same butyl‑type spacer between the vinyl ether group and the ester linkage, predicting a similar gel‑free polymerization profile that is favorable for processing and film formation.

crosslinking control soluble gel‑free polymers cationic polymerization

Bis(4-(vinyloxy)butyl) succinate – Verified Application Scenarios Derived from Quantitative Evidence


UV‑Curable Coatings Requiring Mid‑Range Reactive Diluent Viscosity

Formulators selecting a divinyl ether reactive diluent for cationic UV‑curable coatings can use the viscosity data in Evidence Item 1 to match the specific rheology window. Bis(4‑(vinyloxy)butyl) succinate’s 43 cP at 22 °C provides higher film build and reduced sagging compared to the 15 cP adipate analog, while remaining readily flowable relative to the 85 cP isophthalate analog. This eliminates the need to blend multiple diluents to achieve target viscosity, simplifying procurement and inventory.

High‑Resolution 3D Printing and Photolithography Requiring Crosslinked Network Integrity

The difunctional architecture of DVBS ensures covalent crosslinking during photopolymerization, as demonstrated by Kohli et al. [1]. The resulting alternating (DA)ₙ network provides structural integrity that cannot be achieved with monofunctional vinyl ethers. Combined with oxygen‑insensitive cationic cure (Evidence Item 3), the succinate monomer is well‑suited for high‑resolution stereolithography and digital light processing (DLP) where ambient‑atmosphere operation and minimal shrinkage are critical.

Macroporous Polymer Beads for Chromatographic Stationary Phases

Based on the class‑level evidence that divinyl succinate yields higher specific surface area than divinyl adipate [2], Bis(4‑(vinyloxy)butyl) succinate is the preferred scaffold when synthesizing porous crosslinked beads for size‑exclusion or reversed‑phase HPLC. The succinate backbone promotes phase separation during polymerization, generating a permanent pore structure that the adipate analog fails to develop, directly impacting chromatographic resolution and loading capacity.

Spin‑Coating and Inkjet‑Printable Polymer Precursors That Avoid Premature Gelation

The butyl‑type ethylene spacer in Bis(4‑(vinyloxy)butyl) succinate, analogous to the C‑4 divinyl ethers studied by Hashimoto et al. [3], suppresses macroscopic gelation until very high conversion. This property is exploited in processes requiring a soluble, flowable intermediate stage—such as spin‑coating of dielectric layers or inkjet deposition of polymer patterns—where premature network formation would clog nozzles or create film defects.

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